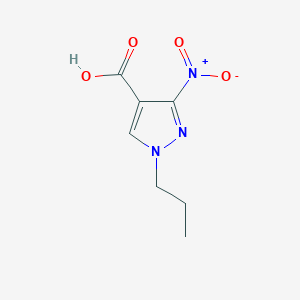
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It has a molecular weight of 157.09 . This compound is used as a building block for the synthesis of biologically active compounds .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates .Molecular Structure Analysis
The InChI code for 3-nitro-1H-pyrazole-4-carboxylic acid is 1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H, (H,5,6)(H,8,9) .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-nitro-1H-pyrazole-4-carboxylic acid include a molecular weight of 157.09 . More specific properties like melting point, boiling point, and density are not provided in the search results.Mecanismo De Acción
The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is its potential use in the treatment of inflammatory diseases and cancer. However, one limitation is the low yield of this compound using current synthesis methods.
Direcciones Futuras
For 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid research include developing more efficient synthesis methods to increase the yield of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound could also be studied for its potential use as a pesticide or herbicide.
Métodos De Síntesis
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with chloroacetyl chloride. Another method involves the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with ethyl chloroformate. The yield of this compound using these methods ranges from 20-50%.
Aplicaciones Científicas De Investigación
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds, making it a potential alternative to traditional herbicides.
Propiedades
IUPAC Name |
3-nitro-1-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIYUVXUWAOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)

![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)
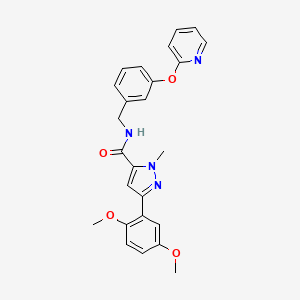
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)

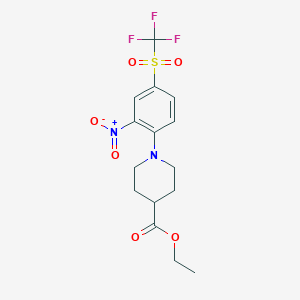
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
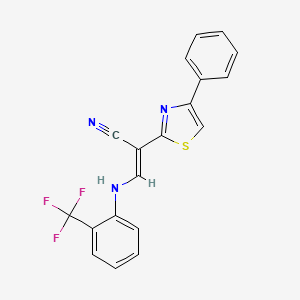
![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)
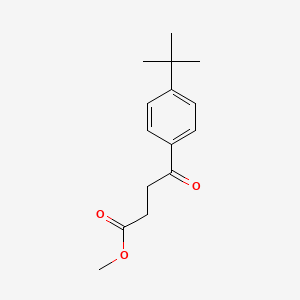
methanone](/img/structure/B2615514.png)